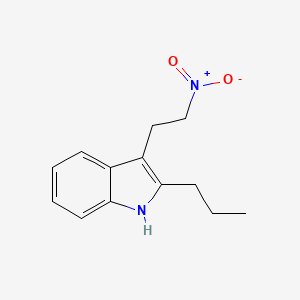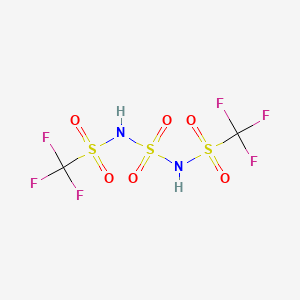
N,N'-Sulfonylbis(1,1,1-trifluoromethanesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide): is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of two trifluoromethanesulfonamide groups connected by a sulfonyl linkage. It is widely used in organic synthesis and has significant applications in the field of materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) typically involves the reaction of trifluoromethanesulfonamide with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and advanced purification techniques are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonamide groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted sulfonamides, while oxidation and reduction can lead to different sulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology and Medicine: In biological research, the compound is used to study enzyme inhibition and protein interactions
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications in electronics and nanotechnology.
Mécanisme D'action
The mechanism of action of N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) involves its ability to interact with various molecular targets. The trifluoromethanesulfonamide groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl linkage provides stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
N-Phenyl-bis(trifluoromethanesulfonimide): This compound has similar trifluoromethanesulfonamide groups but differs in the presence of a phenyl group instead of a sulfonyl linkage.
Trifluoromethanesulfonamide: A simpler compound with only one trifluoromethanesulfonamide group.
Uniqueness: N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) is unique due to its dual trifluoromethanesulfonamide groups connected by a sulfonyl linkage. This structure provides enhanced reactivity and stability, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
174191-62-9 |
|---|---|
Formule moléculaire |
C2H2F6N2O6S3 |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-(trifluoromethylsulfonylsulfamoyl)methanesulfonamide |
InChI |
InChI=1S/C2H2F6N2O6S3/c3-1(4,5)17(11,12)9-19(15,16)10-18(13,14)2(6,7)8/h9-10H |
Clé InChI |
NPOIBOJALCSIQX-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


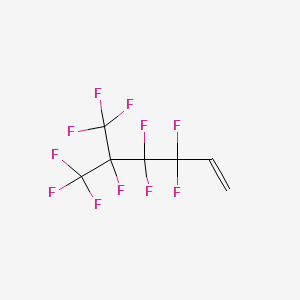
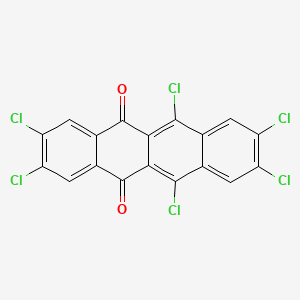
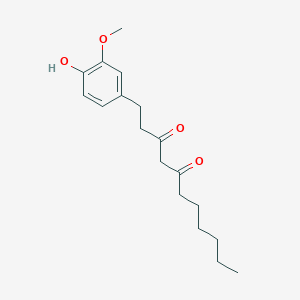
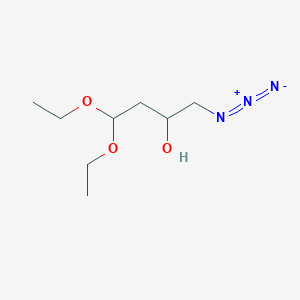
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
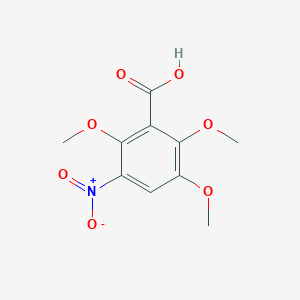
oxophosphanium](/img/structure/B14269673.png)
![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
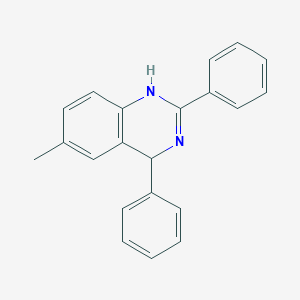
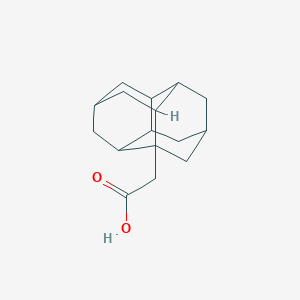
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
